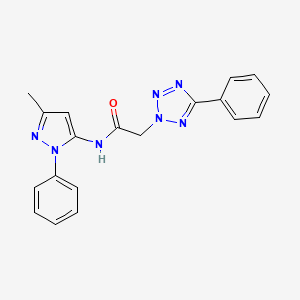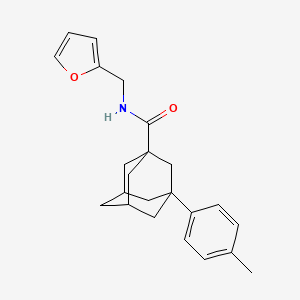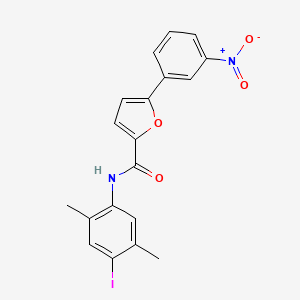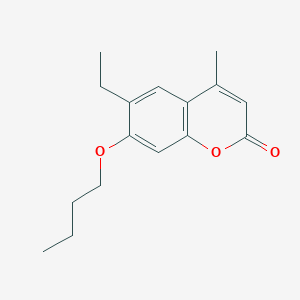
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
Pyrazole-acetamide derivatives are typically synthesized through various organic synthesis methods involving multi-step reactions. For instance, Chkirate et al. (2019) detailed the synthesis and characterization of pyrazole-acetamide derivatives, demonstrating the use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019). Such studies highlight the importance of stepwise reactions and careful analysis in synthesizing and identifying these compounds.
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives is often confirmed using single-crystal X-ray crystallography, providing insights into the arrangement of atoms within the molecule. For example, the synthesis and characterization of certain pyrazole-acetamide compounds revealed their solid-state structure through this method, elucidating their molecular geometry and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical properties of pyrazole-acetamide derivatives can include their reactivity in forming coordination complexes with metals, as seen in studies by Chkirate et al. (2019), where coordination complexes with Co(II) and Cu(II) were synthesized and analyzed for their antioxidant activity (Chkirate et al., 2019). Such reactions are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry.
Physical Properties Analysis
The physical properties of pyrazole-acetamide derivatives, such as solubility, melting point, and crystal structure, can be determined using various analytical techniques. X-ray crystallography provides detailed information on the crystal packing and molecular conformation, contributing to the understanding of the compound's physical properties and stability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for determining the potential applications of pyrazole-acetamide derivatives. Studies like those by Chkirate et al. (2019) offer insights into the antioxidant activity of these compounds, suggesting their chemical properties could be harnessed for therapeutic purposes (Chkirate et al., 2019).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, focusing on their potential in forming coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as shown in studies using assays like DPPH, ABTS, and FRAP. The structural analysis includes techniques like infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography, revealing details about the coordination environments and hydrogen bonding interactions within the complexes (Chkirate et al., 2019).
Anticancer Potential
Several studies have synthesized derivatives of pyrazole-acetamide and investigated their potential as anticancer agents. For instance, certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents in cancer treatment. Structural elucidation and evaluation of these compounds involved techniques like NMR, LC-MS/MS, and testing against cancer cell lines (Evren et al., 2019).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has been explored for their anti-inflammatory properties. Among these compounds, several showed significant anti-inflammatory activity, underscoring the therapeutic potential of these derivatives (Sunder & Maleraju, 2013).
Hydrogen Bonding in Pyrazole-Acetamides
Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have delved into the hydrogen bonding patterns in these molecules. Detailed crystallographic analysis showed how hydrogen bonding, both C-H...O and C-H...π(arene), contributes to the formation of supramolecular architectures in these compounds (López et al., 2010).
Therapeutic Applications: Toxicity, Tumor Inhibition, Antioxidant, and Anti-inflammatory Effects
Research on 1,3,4-oxadiazole and pyrazole derivatives, including pyrazole-acetamide, has examined their computational and pharmacological potential. These studies have assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties, finding compounds with moderate to high activity in these areas. Docking against targets like EGFR, tubulin, COX-2, and 5-LOX, along with in vitro assays, provided insights into the therapeutic possibilities of these compounds (Faheem, 2018).
Propiedades
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-14-12-17(26(22-14)16-10-6-3-7-11-16)20-18(27)13-25-23-19(21-24-25)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXHFDWBUKFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(5-phenyltetrazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)

![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)

![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)

![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)
![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)


![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)